2-Methyl-1-methylsulfanylbut-2-ene

Description

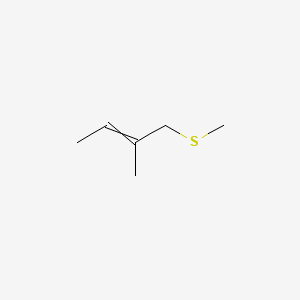

2-Methyl-1-methylsulfanylbut-2-ene (CAS: 89534-74-7) is an organosulfur compound with the molecular formula C₆H₁₂S. Its structure features a branched alkene backbone substituted with a methylthio (-SCH₃) group. Key identifiers include:

- SMILES: C/C=C(\C)/CSC

- InChIKey: PBWZEERIWACABP-GQCTYLIASA-N

- IUPAC Name: (2E)-2-methyl-1-(methylsulfanyl)but-2-ene .

This compound is characterized by its E-configuration at the double bond, confirmed via collision cross-section analysis and structural validation tools commonly used in crystallography (e.g., SHELX and ORTEP-III) .

Properties

Molecular Formula |

C6H12S |

|---|---|

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methyl-1-methylsulfanylbut-2-ene |

InChI |

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3 |

InChI Key |

PBWZEERIWACABP-UHFFFAOYSA-N |

SMILES |

CC=C(C)CSC |

Canonical SMILES |

CC=C(C)CSC |

density |

0.859-0.864 |

physical_description |

Clear, colourless liquid; Cooked brown and roasted meat aroma |

solubility |

Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfur-Containing Analogues

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S

- Functional Group : Sulfonate (-SO₃⁻) instead of methylthio (-SCH₃).

- Properties: Highly water-soluble due to the ionic sulfonate group. Classified as non-hazardous under CLP regulations .

- Applications: Used in polymer synthesis and ion-exchange resins, contrasting with the non-ionic, hydrophobic nature of 2-methyl-1-methylsulfanylbut-2-ene.

1-(Methylthio)-2-methylbut-2-ene (Synonym)

Structural Analogues with Aromatic Substitutions

(Z)- and (E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene

- Molecular Formula : C₂₀H₂₂O₂

- Key Differences :

- Applications : Aromatic derivatives are often used in photochemical studies, whereas aliphatic thioethers like this compound may serve as intermediates in agrochemical synthesis.

Comparison Table

Research Findings and Methodological Insights

- Structural Analysis : Tools like SHELXL and ORTEP-3 enable precise determination of stereochemistry and bond lengths, critical for validating the E-configuration in this compound .

- Safety Profiling : Unlike sodium sulfonate derivatives, this compound lacks comprehensive hazard data, highlighting a gap in regulatory documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.